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Compound of Interest

Compound Name: K-604

Cat. No.: B1244995 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent

and Selective ACAT-1 Inhibitor

Abstract
K-604 is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1),

an enzyme implicated in the pathophysiology of various diseases, including atherosclerosis

and Alzheimer's disease. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and biological activity of K-604. Detailed

experimental protocols for its synthesis and bioassays are presented, alongside a summary of

its pharmacokinetic profile. Furthermore, this guide elucidates the key signaling pathways

influenced by the inhibition of ACAT-1 by K-604, offering valuable insights for researchers and

professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties
K-604, with the systematic IUPAC name 2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-

N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride, is a complex

heterocyclic molecule.[1] Its chemical structure is characterized by a benzimidazole moiety

linked via a thioethylpiperazine group to an N-pyridinylacetamide core.

Table 1: Chemical and Physical Properties of K-604
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Property Value Reference

IUPAC Name

2-[4-[2-(1H-Benzimidazol-2-

ylthio)ethyl]piperazin-1-yl]-N-

[6-methyl-2,4-

bis(methylthio)-3-

pyridinyl]acetamide

dihydrochloride

[1]

CAS Number
217094-32-1 (dihydrochloride);

561023-90-3 (free base)
[1][2]

Empirical Formula C₂₃H₃₀N₆OS₃ · 2HCl [1]

Molecular Weight 575.64 g/mol [1]

SMILES

O=C(NC1=C(SC)C=C(C)N=C1

SC)CN2CCN(CCSC3=NC4=C

C=CC=C4N3)CC2.[H]Cl.[H]Cl

[2]

Appearance White to beige solid

Solubility
Aqueous (acidic): 19 mg/mL

(pH 1.2)
[3]

Aqueous (neutral): 0.05 mg/mL

(pH 6.8)
[3]

DMSO: ≥10 mg/mL

Storage Store at 2-8°C, desiccated

Biological Activity and Pharmacokinetics
K-604 is a highly selective inhibitor of human ACAT-1 over ACAT-2, demonstrating competitive

inhibition with respect to the acyl-CoA substrate.[4][5] This selectivity is a key attribute, as

ACAT-1 and ACAT-2 have distinct physiological roles.

Table 2: In Vitro Bioactivity of K-604
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Parameter Value Species/Cell Line Reference

IC₅₀ (ACAT-1) 0.45 ± 0.06 µM Human [4]

IC₅₀ (ACAT-2) 102.85 µM Human [4]

Selectivity (ACAT-

1/ACAT-2)
229-fold Human [4]

Kᵢ (vs. Oleoyl-CoA) 0.378 µM Human ACAT-1 [4][5]

IC₅₀ (Cholesterol

Esterification)
68.0 nM Human Macrophages [4][5]

Pharmacokinetic studies in animal models have shown that K-604 is orally bioavailable, though

it exhibits poor permeability across the blood-brain barrier.[3]

Table 3: Pharmacokinetic Parameters of K-604 in Mice (Oral Administration)

Parameter Value Reference

Dose 6 mg/kg [3]

Cₘₐₓ (Plasma) 6.2 ng/mL [3]

Tₘₐₓ (Plasma) 15 min [3]

AUC (Plasma) 197.5 ng·min/mL

Cₘₐₓ (Cerebrum) 0.8 ng/g [3]

Tₘₐₓ (Cerebrum) 15 min [3]

AUC (Cerebrum) 8.9 ng·min/g [3]

Signaling Pathways
ACAT-1 plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of

cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Inhibition of ACAT-1 by K-
604 can modulate several downstream signaling pathways.
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ACAT-1 signaling and the inhibitory effect of K-604.

In some cancer models, inhibition of ACAT-1 has been shown to suppress the AKT/GSK3β/c-

Myc signaling pathway, leading to reduced cell proliferation and metastasis.
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Insulin signaling pathways regulating ACAT-1 expression.

Furthermore, the expression of ACAT-1 is regulated by insulin through the ERK, p38MAPK, and

JNK signaling pathways.[2] While K-604 directly inhibits ACAT-1 activity, understanding the
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upstream regulation of ACAT-1 expression provides a broader context for its therapeutic

application.

Experimental Protocols
The following protocols are based on the methods described in the primary literature detailing

the synthesis and evaluation of K-604.

Synthesis of K-604
The synthesis of K-604 involves a multi-step process, with the final key step being the coupling

of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide with

1H-benzo[d]imidazole-2-thiol.

Starting Materials

Reaction Conditions

2-(4-(2-chloroethyl)piperazin-1-yl)-N-
(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide

Coupling Reaction

1H-benzo[d]imidazole-2-thiol

Purification

Base (e.g., K₂CO₃)

Solvent (e.g., DMF)

K-604

Click to download full resolution via product page

General workflow for the synthesis of K-604.

Detailed Protocol:
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To a solution of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-

yl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), add 1H-benzo[d]imidazole-2-thiol

(1.2 eq) and potassium carbonate (2.0 eq).

Stir the reaction mixture at 80 °C for 4 hours.

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of

methanol in dichloromethane) to afford the free base of K-604.

To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethyl

acetate) and treat with a solution of hydrogen chloride in the same solvent.

Collect the resulting precipitate by filtration and dry under vacuum to yield K-604
dihydrochloride.

ACAT-1 Inhibition Assay
The inhibitory activity of K-604 on ACAT-1 can be determined using a microsomal fraction from

cells overexpressing human ACAT-1.

Protocol:

Prepare a reaction mixture containing microsomal protein, bovine serum albumin, and the

test compound (K-604) in a suitable buffer (e.g., Tris-HCl).

Pre-incubate the mixture at 37 °C for 10 minutes.

Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).

Stop the reaction by adding a mixture of isopropanol and heptane.
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Extract the formed cholesteryl [¹⁴C]oleate with heptane.

Quantify the radioactivity in the heptane layer using a liquid scintillation counter.

Calculate the percentage of inhibition relative to a control without the inhibitor.

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Conclusion
K-604 is a well-characterized, potent, and selective inhibitor of ACAT-1 with demonstrated in

vitro and in vivo activity. Its distinct chemical structure and favorable pharmacokinetic

properties in preclinical models make it a valuable tool for studying the role of ACAT-1 in

various diseases. The detailed protocols and signaling pathway information provided in this

guide are intended to facilitate further research into the therapeutic potential of K-604 and other

ACAT-1 inhibitors. Researchers are encouraged to consult the primary literature for more in-

depth information and specific experimental details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [K-604: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244995#chemical-structure-and-properties-of-k-
604]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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